4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester 4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16194723
InChI: InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)11-6-4-8(5-7-11)12(14)15/h4H,5-7H2,1-3H3
SMILES:
Molecular Formula: C10H16N2O4
Molecular Weight: 228.24 g/mol

4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC16194723

Molecular Formula: C10H16N2O4

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
IUPAC Name tert-butyl 4-nitro-3,6-dihydro-2H-pyridine-1-carboxylate
Standard InChI InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)11-6-4-8(5-7-11)12(14)15/h4H,5-7H2,1-3H3
Standard InChI Key WDZBNWKLJGVIJN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(=CC1)[N+](=O)[O-]

Introduction

4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a compound belonging to the class of pyridine derivatives. It is characterized by the presence of a nitro group at the 4-position and a tert-butyl ester at the 1-position of the pyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and reactivity.

Synthesis and Chemical Reactions

The synthesis of 4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester typically involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are often used to monitor the progress of reactions and confirm product identity.

This compound can undergo various chemical reactions, facilitated by specific reagents or catalysts that enhance reactivity while minimizing side products. Reaction conditions play crucial roles in determining yield and selectivity.

Biological Activities and Applications

Compounds with similar structures to 4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester are known for their diverse biological activities, including antimicrobial and anticancer properties. These properties make them significant in pharmaceuticals and agrochemicals. The presence of the nitro group enhances the compound's reactivity, allowing it to participate in various chemical transformations that can lead to biologically active molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator